The primary application of Boc-L-alanine in scientific research lies in the field of peptide synthesis. Boc-L-alanine, also known as N-tert-Butoxycarbonyl-L-alanine, is a protected amino acid. This means a chemical group, the Boc group (tert-Butoxycarbonyl), is attached to the amino acid's amino group, making it unreactive. This property is crucial for peptide synthesis because it allows scientists to selectively control the formation of peptide bonds between amino acids. [, ]
During peptide synthesis, Boc-L-alanine acts as a building block. The Boc group ensures that only the carboxylic acid group of Boc-L-alanine reacts with the free amino group of another amino acid, forming the desired peptide bond. Once the peptide chain is built, the Boc protecting group can be removed under specific conditions, revealing the functional amino group of the L-alanine residue in the final peptide. This approach allows for the creation of peptides with a defined sequence of amino acids, which is essential for studying protein function and developing new drugs. [, ]
Boc-Ala-OH, or N-(tert-butoxycarbonyl)-L-alanine, is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in synthetic organic chemistry as it prevents unwanted reactions during peptide synthesis. The molecular formula for Boc-Ala-OH is C₈H₁₅NO₄, and it has a molecular weight of approximately 175.21 g/mol .
Boc-Ala-OH itself does not exhibit significant biological activity but serves as an important building block in peptide synthesis. The resulting peptides can have various biological functions, including roles in signaling and enzyme activity . The alanine residue is known for its role in protein structure and function.
The synthesis of Boc-Ala-OH typically involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction can occur under both aqueous and anhydrous conditions, yielding high purity products .
Interaction studies involving Boc-Ala-OH focus on its reactivity with other amino acids and its behavior during peptide bond formation. The presence of the Boc protecting group allows for selective reactions without interference from the amino group, making it an essential compound for studying peptide interactions and stability .
Boc-Ala-OH shares structural similarities with other Boc-protected amino acids but has unique characteristics due to its specific side chain and sterics. Here are some similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-(tert-butoxycarbonyl)-D-alanine | C₈H₁₅NO₄ | D-alanine variant; used for studying stereochemistry |
N-(tert-butoxycarbonyl)-glycine | C₆H₁₃NO₄ | Simplest amino acid; often used in peptide synthesis |
N-(tert-butoxycarbonyl)-serine | C₈H₁₅NO₄ | Contains hydroxyl group; important for phosphorylation studies |
Boc-Ala-OH stands out due to its specific role as an L-alanine derivative, which is vital for synthesizing peptides that require this particular amino acid configuration.
Irritant